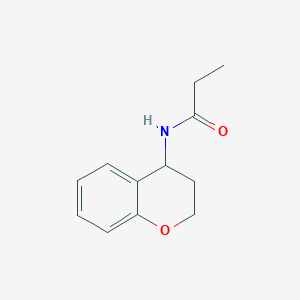
N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of flavonoids, which are known for their diverse pharmacological properties.
科学的研究の応用
N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide has been studied for its potential therapeutic applications in various diseases. Studies have shown that this compound has anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. This compound also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and physiological effects:
N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide has been found to have various biochemical and physiological effects. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also increases the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.
実験室実験の利点と制限
One of the advantages of using N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide in lab experiments is its high solubility in water and organic solvents. This makes it easy to dissolve in various experimental solutions. However, one of the limitations of using this compound is its relatively low stability under acidic conditions. It can also be sensitive to light and air, which can affect its activity.
将来の方向性
There are several future directions for the research on N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide. One of the potential directions is the investigation of its role in the treatment of neurodegenerative diseases. Studies have shown that this compound has neuroprotective effects and can potentially be used for the treatment of Alzheimer's and Parkinson's. Another potential direction is the development of N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide derivatives with improved pharmacological properties. These derivatives can potentially have enhanced activity and specificity for certain diseases. Finally, the investigation of the mechanism of action of N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide can provide insights into the development of new drugs targeting inflammatory and oxidative stress pathways.
Conclusion:
N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anticancer properties make it a valuable compound for further investigation. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions discussed in this paper provide a comprehensive overview of the current state of research on N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide.
合成法
The synthesis of N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide involves the reaction of 3,4-dihydro-2H-1-benzopyran-4-carboxylic acid with propanoyl chloride in the presence of a base such as triethylamine. The reaction yields N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide as a white solid with a high yield.
特性
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-12(14)13-10-7-8-15-11-6-4-3-5-9(10)11/h3-6,10H,2,7-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVNNHXVBVFBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCOC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-N-[2-(oxolan-2-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B7495331.png)
![(2-Ethylmorpholin-4-yl)-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7495334.png)
![N-(8-tricyclo[5.2.1.02,6]decanyl)oxane-4-carboxamide](/img/structure/B7495339.png)
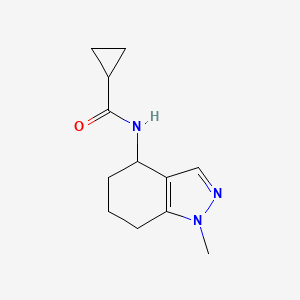
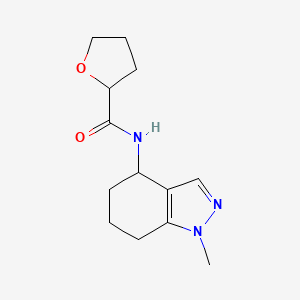
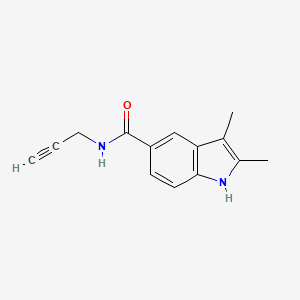
![N-(3,4-dihydro-2H-chromen-4-yl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7495362.png)
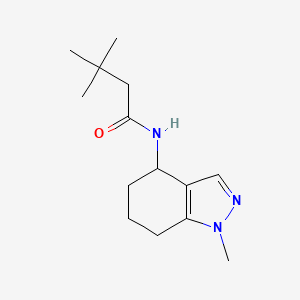

![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7495392.png)
![[1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 3-methyl-1-[(4-methylphenyl)methyl]thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B7495420.png)
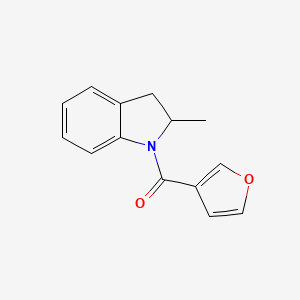
![2-[[4-Ethyl-5-(2-phenylquinolin-4-yl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7495434.png)
![propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7495438.png)